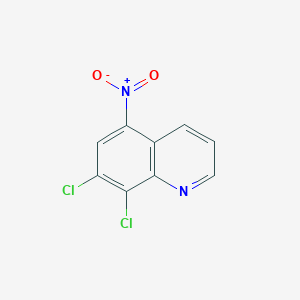
7,8-Dichloro-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7,8-Dichloro-5-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 . It has a molecular weight of 243.05 . The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves reactions with α,β-unsaturated aldehydes . Nitroquinolines, in general, are considered important functional derivatives in synthetic organic chemistry as they are accessible precursors of many useful compounds . The synthesis of heterocyclic compounds based on nitroquinolines involves addition, substitution, and rearrangement reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H4Cl2N2O2/c10-6-4-7 (13 (14)15)8 (11)9-5 (6)2-1-3-12-9/h1-4H . This indicates the presence of two chlorine atoms, a nitro group, and a quinoline core in the molecule.Chemical Reactions Analysis
Nitroquinolines, including this compound, are involved in the synthesis of polynuclear heterocyclic compounds . The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, sequential substitution of chlorine and the nitro group at position 7 of 8-chloro-5,7-dinitroquinoline with o-aminophenols led to the formation of pyrido[2,3-a]phenoxazines .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 243.05 and a density of 1.6±0.1 g/cm3 . The boiling point is 374.6±37.0 °C at 760 mmHg .Safety and Hazards
While specific safety data for 7,8-Dichloro-5-nitroquinoline is not available, similar compounds like 5,7-Dichloro-8-hydroxyquinoline are considered hazardous. They can cause skin irritation, serious eye irritation, and respiratory irritation . It’s always recommended to handle such compounds with appropriate personal protective equipment and follow safety guidelines.
Eigenschaften
IUPAC Name |
7,8-dichloro-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)5-2-1-3-12-9(5)8(6)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZIPCLEUGPCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxypropane-1,2,3-tricarboxylic acid;3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B2813038.png)
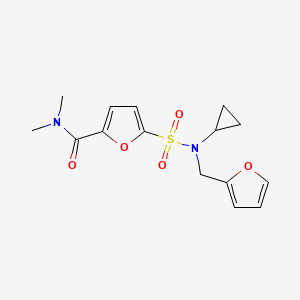
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane](/img/structure/B2813041.png)


![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2813044.png)
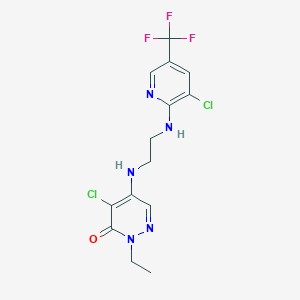

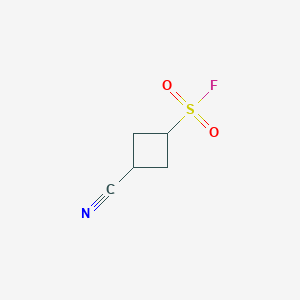
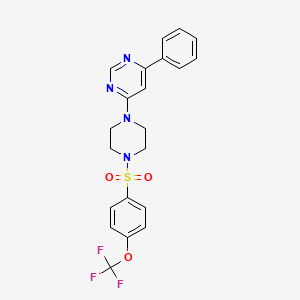
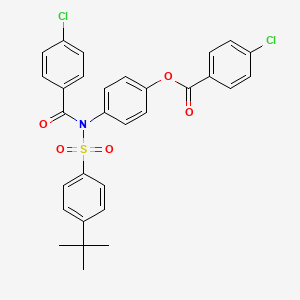
![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)
![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)
